[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone
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Overview
Description
The compound [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone involves multiple steps, including the formation of the pyrimidine ring, the phenyl group, and the isoquinoline structure. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The reactions typically involve the use of common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [3-(2-amino-6-methyl-4-pyrimidinyl)phenyl][(4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone include other pyrimidine and isoquinoline derivatives, such as:
- [2-amino-4-methyl-6-phenylpyrimidine]
- [4aR,8aS)-octahydro-2(1H)-isoquinolinyl]-rel-methanone
Uniqueness
The uniqueness of This compound lies in its specific structure, which combines the pyrimidine, phenyl, and isoquinoline moieties. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H26N4O |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-[3-(2-amino-6-methylpyrimidin-4-yl)phenyl]methanone |
InChI |
InChI=1S/C21H26N4O/c1-14-11-19(24-21(22)23-14)16-7-4-8-17(12-16)20(26)25-10-9-15-5-2-3-6-18(15)13-25/h4,7-8,11-12,15,18H,2-3,5-6,9-10,13H2,1H3,(H2,22,23,24)/t15-,18-/m0/s1 |
InChI Key |
PYILNHIKHUFCHR-YJBOKZPZSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)C(=O)N3CC[C@@H]4CCCC[C@H]4C3 |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC(=CC=C2)C(=O)N3CCC4CCCCC4C3 |
Origin of Product |
United States |
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